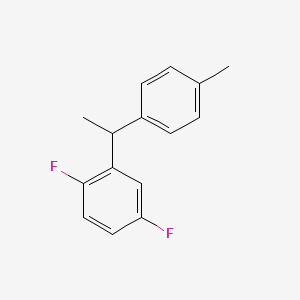

1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene

Description

1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene is a fluorinated aromatic compound featuring a p-tolyl (4-methylphenyl) group attached to a difluorobenzene core via an ethyl linker. Its structure combines the electron-withdrawing effects of fluorine substituents with the steric and electronic contributions of the p-tolyl group. This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability and lipophilicity .

Properties

Molecular Formula |

C15H14F2 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

1,4-difluoro-2-[1-(4-methylphenyl)ethyl]benzene |

InChI |

InChI=1S/C15H14F2/c1-10-3-5-12(6-4-10)11(2)14-9-13(16)7-8-15(14)17/h3-9,11H,1-2H3 |

InChI Key |

YQNYETNDYMSSET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene can be synthesized through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Friedel-Crafts Alkylation: This method involves the alkylation of a fluorinated benzene derivative with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl group on the tolyl moiety can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbon derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: Products include hydrocarbons and alcohols.

Scientific Research Applications

1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene with analogous fluorinated and aryl-substituted derivatives, leveraging data from related studies.

Substituent Effects and Reactivity

Key Observations:

- Fluorine vs. Methoxy: Fluorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, influencing solubility and reactivity. For example, methoxy-substituted analogs (e.g., ) may exhibit higher polarity compared to the p-tolyl variant.

- Synthetic Challenges: The synthesis of p-tolyl-containing compounds often involves reflux conditions with triethylamine or toxic solvents (e.g., ethyl acetate, methanol), which can limit yield and scalability .

Physicochemical Properties

Notes:

- Fluorine atoms reduce basicity and increase thermal stability.

- The p-tolyl group enhances lipophilicity, making the compound more membrane-permeable but less water-soluble .

Critical Analysis of Evidence Gaps

- No direct data on this compound were found in the provided sources; comparisons rely on structurally related compounds.

- Further experimental studies are needed to confirm its synthesis route, stability, and biological activity.

Biological Activity

1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanism of action, and relevant case studies.

- Chemical Formula : C15H16F2

- Molecular Weight : 250.29 g/mol

- Structure : The compound features a difluorobenzene core substituted with a p-tolyl ethyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve interaction with bacterial cell membranes or inhibition of essential enzymes.

- Case Study : A study evaluated the compound against various bacterial strains, revealing effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Enterococcus faecalis | 25 |

| Escherichia coli | >100 |

Anticancer Properties

The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines.

- Mechanism of Action : The presence of fluorine atoms is believed to enhance the compound's binding affinity to target proteins involved in cancer progression. This may lead to the modulation of signaling pathways critical for tumor growth and survival.

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 15 µM to 30 µM, indicating moderate potency.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 30 |

| HeLa (cervical cancer) | 25 |

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential applications in drug development. Further studies are warranted to fully elucidate its mechanisms and optimize its efficacy.

The biological activity is thought to be mediated through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : Binding to specific receptors could modulate cellular responses leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.